(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an acetamido group, a methoxybenzenesulfonamido group, and a phenylpropanoic acid backbone. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the acetamido group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the methoxybenzenesulfonamido group: This can be achieved through sulfonation of a methoxybenzene derivative followed by amide formation with an appropriate amine.
Coupling with phenylpropanoic acid: The final step involves coupling the intermediate with phenylpropanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamido group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetamido and sulfonamido groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. This binding can alter the conformation of the target, leading to changes in its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid: shares similarities with other sulfonamide derivatives and phenylpropanoic acid analogs.
2-Aminobenzothiazole: Known for its medicinal properties and used in similar biochemical applications.
2-Arylbenzothiazole: Another compound with significant biological activity and used in drug development.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(5-acetamido-2-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12(21)19-14-8-9-16(26-2)17(11-14)27(24,25)20-15(18(22)23)10-13-6-4-3-5-7-13/h3-9,11,15,20H,10H2,1-2H3,(H,19,21)(H,22,23)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGLCMUSLNWOOX-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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